2-(3-((2-chloro-6-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone
Description
Properties
IUPAC Name |
2-[3-[(2-chloro-6-fluorophenyl)methylsulfonyl]indol-1-yl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O4S/c22-17-5-3-6-18(23)16(17)14-30(27,28)20-12-25(19-7-2-1-4-15(19)20)13-21(26)24-8-10-29-11-9-24/h1-7,12H,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEVIKMCHWJAJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-(3-((2-chloro-6-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone is a complex organic molecule that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an indole core, a morpholino group, and a sulfonylbenzyl moiety. Its structure can be represented as follows:
Anticancer Properties
Research indicates that this compound exhibits anticancer activity through multiple mechanisms. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death .
Antimicrobial Effects
The compound has also been studied for its antimicrobial properties . It demonstrates significant activity against both gram-positive and gram-negative bacteria. The sulfonyl group is believed to play a crucial role in its antimicrobial efficacy, possibly by disrupting bacterial cell wall synthesis or function .
The precise mechanism of action is still under investigation, but preliminary studies suggest that the compound may interact with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. This interaction alters the activity of these targets, leading to the observed biological effects.
Study 1: Anticancer Activity
A study published in PMC evaluated the anticancer effects of this compound on various tumor cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM across different cell types. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 15 µg/mL for S. aureus and 25 µg/mL for E. coli, indicating potent antimicrobial properties .
Data Summary
| Biological Activity | Effect | IC50/MIC Values |
|---|---|---|
| Anticancer | Induces apoptosis | 10-30 µM (varies by cell line) |
| Antimicrobial | Inhibits growth | S. aureus: 15 µg/mL E. coli: 25 µg/mL |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogs
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
1-morpholino-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone
- Molecular Formula : C22H21F3N2O4S
- Molecular Weight : 466.5 g/mol
- Key Differences: The benzyl substituent is 3-(trifluoromethyl) instead of 2-chloro-6-fluoro. The para-substitution on the benzyl ring may reduce steric hindrance compared to the ortho/para Cl/F arrangement in the target compound .
2-(5,6-dimethylimidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone
- Molecular Formula : C13H17N3O2S
- Molecular Weight : ~295.36 g/mol
- Key Differences: Replaces the indole core with an imidazo[2,1-b]thiazole ring. Lacks the sulfonyl-benzyl group, diminishing polar interactions .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Molecular Formula : C12H9ClF3N2OS (partial structure)
- Molecular Weight : ~329.72 g/mol
- Key Differences: Pyrazole core instead of indole, with a sulfanyl (S–) linker and aldehyde functional group. The 3-chlorophenyl and trifluoromethyl groups provide distinct electronic effects, but the absence of morpholinoethanone limits direct pharmacological comparison .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|---|---|
| 2-(3-((2-Chloro-6-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone | C21H21ClFN2O4S | 452.52 | Indole | 2-Cl-6-F-benzyl, sulfonyl | Sulfonyl, morpholinoethanone |
| 1-morpholino-2-(3-((3-(trifluoromethyl)benzyl)sulfonyl)-1H-indol-1-yl)ethanone | C22H21F3N2O4S | 466.5 | Indole | 3-CF3-benzyl, sulfonyl | Sulfonyl, morpholinoethanone |
| 2-(5,6-dimethylimidazo[2,1-b]thiazol-3-yl)-1-morpholinoethanone | C13H17N3O2S | 295.36 | Imidazo[2,1-b]thiazole | 5,6-dimethyl | Morpholinoethanone |
| 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde | C12H9ClF3N2OS (partial) | 329.72 | Pyrazole | 3-Cl-phenyl, CF3, sulfanyl, aldehyde | Sulfanyl, aldehyde |
Implications of Structural Variations
The dimethyl groups on the imidazothiazole () increase electron density, favoring hydrophobic binding but reducing solubility .
Steric Considerations :
- Ortho-substitution (Cl/F) in the target compound may create steric hindrance compared to the para-CF3 analog, influencing receptor fit.
- The imidazothiazole core () is smaller than indole, possibly allowing deeper penetration into active sites .
Pharmacokinetics: Sulfonyl and morpholino groups enhance aqueous solubility, whereas trifluoromethyl and dimethyl groups may improve lipid bilayer traversal.
Research Findings and Methodological Notes
- Structural Elucidation : The SHELX software suite () is widely used for crystallographic refinement of such compounds, enabling precise determination of substituent orientations .
- Synthetic Challenges : The sulfonyl linkage in the target compound requires controlled oxidation steps, whereas the imidazothiazole and pyrazole analogs involve cyclization strategies .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 2-(3-((2-chloro-6-fluorobenzyl)sulfonyl)-1H-indol-1-yl)-1-morpholinoethanone, and how can reaction yields be optimized?
- Answer : Synthesis typically involves sequential functionalization of the indole core. Key steps include:
- Sulfonylation : Reacting 1H-indole derivatives with 2-chloro-6-fluorobenzylsulfonyl chloride under anhydrous conditions (e.g., DCM, base catalysis). Monitor reaction progress via TLC or HPLC to optimize stoichiometry and temperature .
- Morpholinoethanone Coupling : Use nucleophilic substitution or coupling agents (e.g., EDC/HOBt) to attach the morpholinoethanone moiety. Purification via column chromatography (silica gel, gradient elution) improves yield .
- Yield Optimization : Conduct small-scale trials with varying catalysts (e.g., DMAP) and inert atmospheres to suppress side reactions.
Q. What safety protocols are critical when handling this compound, particularly regarding its sulfonyl and halogenated groups?
- Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates.
- Waste Disposal : Halogenated byproducts require segregation and disposal per hazardous waste regulations .
Advanced Research Questions
Q. How can X-ray crystallography be employed to resolve structural ambiguities in this compound, and what software tools are recommended for data refinement?
- Answer :
- Crystallization : Use vapor diffusion with solvents like DMSO/EtOH to grow single crystals. Ensure purity >95% to avoid lattice defects .
- Data Collection : Perform high-resolution (≤1.0 Å) synchrotron or in-house X-ray diffraction.
- Refinement : Use SHELXL for small-molecule refinement due to its robustness in handling sulfonyl and halogenated moieties. Validate hydrogen bonding and torsional angles with PLATON .
Q. What experimental strategies can elucidate the antioxidant mechanism of this compound, and how do structural features influence radical scavenging activity?
- Answer :
- Assay Design :
- DPPH/ABTS Assays : Quantify radical scavenging activity at varying concentrations (10–100 µM). Compare IC₅₀ values against standards like ascorbic acid .
- ESR Spectroscopy : Directly detect stabilization of free radicals (e.g., hydroxyl radicals) by the indole sulfonyl group .
- Structure-Activity Relationship (SAR) : The electron-withdrawing sulfonyl group may enhance stability of radical intermediates, while the morpholino moiety improves solubility for in vitro assays .
Q. How can conflicting reactivity data between the sulfonyl and morpholino groups be resolved in nucleophilic substitution reactions?
- Answer :
- Competitive Studies : Use kinetic isotopic labeling (e.g., ) or DFT calculations to map nucleophilic attack preferences.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor sulfonyl group reactivity, while protic solvents may stabilize morpholino intermediates .
- Controlled Conditions : Adjust temperature (0–25°C) and pH to selectively target reactive sites .
Methodological Resources
- Structural Validation : Cross-reference crystallographic data with Cambridge Structural Database (CSD) entries for similar halogenated indoles .
- Spectral Libraries : Use NIST Chemistry WebBook for IR/UV-Vis spectral comparisons .
- Safety Compliance : Follow OSHA guidelines for halogenated compound handling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
